1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a unique structure with a trifluoromethyl group, a chloro-substituted pyridine ring, and an indole moiety, making it an interesting subject for chemical and pharmaceutical research.
Mechanism of Action
Target of action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact pathways affected by “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde” would depend on its specific targets.
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the wide range of activities exhibited by indole derivatives, the effects could be diverse .
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts such as iron fluoride . These methods provide efficient ways to introduce the trifluoromethyl and chloro groups into the pyridine ring, followed by further functionalization to obtain the desired indole derivative.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives and trifluoromethyl-substituted compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their functional groups and biological activities.
Trifluoromethyl-Substituted Compounds: Compounds like 2-chloro-5-(trifluoromethyl)pyridine and 4-chloro-3-nitro-1-(trifluoromethyl)benzene have similar trifluoromethyl and chloro substitutions but differ in their core structures and applications.
The uniqueness of this compound lies in its combination of the indole moiety with the trifluoromethyl and chloro-substituted pyridine ring, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-5-10(15(17,18)19)6-20-14(12)21-7-9(8-22)11-3-1-2-4-13(11)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNPSOTXPROHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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